4-cyclopentyl-5-phenyl-4H-1,2,4-triazole-3-thiol
Description
4-Cyclopentyl-5-phenyl-4H-1,2,4-triazole-3-thiol is a triazole derivative characterized by a cyclopentyl group at the N4 position and a phenyl ring at C5, with a thiol (-SH) functional group at C2. Its structure confers unique physicochemical properties, including enhanced lipophilicity and steric bulk compared to simpler triazole analogs.
Structure
3D Structure
Properties
IUPAC Name |
4-cyclopentyl-3-phenyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3S/c17-13-15-14-12(10-6-2-1-3-7-10)16(13)11-8-4-5-9-11/h1-3,6-7,11H,4-5,8-9H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPWICYSHKNCCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=NNC2=S)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopentyl-5-phenyl-4H-1,2,4-triazole-3-thiol can be achieved through several methods. One common approach involves the reaction of cyclopentanone with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbonyl compounds under acidic conditions to yield the desired triazole-thiol compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification using chromatographic techniques .
Chemical Reactions Analysis
S-Alkylation Reactions
The thiol group undergoes nucleophilic substitution to form thioethers. This reaction is typically performed in alkaline conditions using alkyl halides or α-halo carbonyl compounds.
Mechanism : Deprotonation of the thiol group by a base generates a thiolate ion, which attacks the electrophilic carbon of the alkyl halide to form a C–S bond .
Condensation with Carbonyl Compounds
The thiol group reacts with aldehydes or ketones under acidic or basic conditions to form hydrazones or thioacetals.
Key Finding : Hydrazones derived from this compound show enhanced cytotoxicity against melanoma (IGR39) and breast cancer (MDA-MB-231) cell lines .
Oxidation Reactions
The thiol group is susceptible to oxidation, forming disulfide bonds or sulfonic acids under strong oxidizing conditions.
Implication : Disulfide formation is critical for stabilizing dimeric structures in drug design .
Cyclization and Heterocycle Formation
The triazole ring participates in cycloaddition or annulation reactions to generate fused heterocycles.
Application : These derivatives serve as intermediates for antiproliferative agents .
Metal Complexation
The triazole and thiol groups act as ligands for transition metals, forming coordination complexes.
| Metal Salt | Conditions | Complex Structure | Application | Reference |
|---|---|---|---|---|
| CuCl₂ | Methanol, RT | [Cu(4-cyclopentyl-5-phenyl-4H-1,2,4-triazole-3-thiolate)₂] | Catalysis and bioactivity |
Key Insight : Copper complexes exhibit enhanced antimicrobial activity compared to the parent compound .
Scientific Research Applications
4-cyclopentyl-5-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the class of 1,2,4-triazoles and has the molecular formula . It features a five-membered ring containing three nitrogen atoms and two carbon atoms, along with a thiol group (-SH) attached at the 3-position of the triazole ring. The presence of both cyclopentyl and phenyl groups contributes to its unique chemical properties and potential biological activities.
Scientific Research Applications
this compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties.
1,2,4-Triazoles in general Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity . A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity .
- Antibacterial activity Several studies have highlighted the antibacterial potential of 1,2,4-triazole derivatives . For instance, various synthesized clinafloxacin-triazole hybrids have demonstrated good antibacterial and antifungal activities, with some being more potent than reference drugs like chloramphenicol, clinafloxacin, and fluconazole . SAR (Structure-Activity Relationship) studies indicated that specific compounds with a 2,4-difluoro substitution at the phenyl ring exhibited the most potent antimicrobial efficacy, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .
- Antileishmanial Activity Evaluation of a series of 5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol derivatives for in vitro antileishmanial activity against L. donovani promastigotes .
- Antifungal Agents 1,2,4-triazole-3-thiones and 4-thiazolidinones showed better fungicidal activity .
The synthesis of this compound typically involves several steps.The uniqueness of this compound lies in its specific substitution pattern that imparts distinct chemical and biological properties. The combination of cyclopentyl and phenyl groups allows it to exhibit unique reactivity and potency compared to similar compounds.
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Contains an amino group and a pyridyl group | Exhibits different reactivity due to the presence of nitrogen-containing heterocycles |
| 5-cyclopentyl-4-methyl-4H-1,2,4-triazole-3-thiol | Similar structure but with a methyl group instead of a phenyl group | May show distinct biological activity due to different substitution patterns |
| 5-(4-chloro-phenyl)-4H-1,2,4-triazole-3-thiol | Contains a chloro-substituted phenyl group | Potentially enhanced potency against specific biological targets |
Mechanism of Action
The mechanism of action of 4-cyclopentyl-5-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, and metabolic pathways, leading to its biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Triazole-3-Thiol Derivatives
Antiviral Activity
The cyclopentyl and hydrazinyl substituents in the target compound enhance binding to viral helicase active sites, outperforming derivatives with smaller or electron-withdrawing groups.
Key Insight : Bulky substituents (e.g., cyclopentyl) improve antiviral targeting, while electron-donating groups (e.g., -NH₂) favor antioxidant applications .
Antioxidant Capacity
Electron-donating groups like -NH₂ and -SH significantly enhance radical scavenging. The target compound’s cyclopentyl group reduces antioxidant efficacy compared to amino-substituted analogs.
Contradiction : While -NH₂ groups optimize antioxidant activity, steric bulk in the target compound may limit radical interaction .
Antimicrobial and Anticancer Activity
Phenyl and halogenated aryl groups enhance antimicrobial properties.
Insight : Halogenated aryl groups (e.g., 4-chlorophenyl) improve cytotoxicity, suggesting the target compound’s phenyl group may require functionalization for similar efficacy .
Physicochemical Properties
Tables of Comparative Data
Table 1: Substituent Effects on Bioactivity
| Substituent Type | Example Compound | Optimal Activity |
|---|---|---|
| Electron-donating (-NH₂) | AT (4-amino-5-phenyl derivative) | Antioxidant |
| Bulky alkyl (cyclopentyl) | Target compound | Antiviral |
| Halogenated aryl | 5-(4-chlorophenyl) derivative | Anticancer/antimicrobial |
Biological Activity
4-Cyclopentyl-5-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the 1,2,4-triazole family. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. The unique structural features of this compound enable it to interact with various biological targets, making it a subject of extensive research.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 245.34 g/mol. Its structure includes a triazole ring substituted with cyclopentyl and phenyl groups, along with a thiol functional group. This configuration is essential for its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C13H15N3S |
| Molecular Weight | 245.34 g/mol |
| CAS Number | 573695-77-9 |
Antimicrobial Activity
Research indicates that compounds within the triazole family exhibit significant antimicrobial properties. Specifically, studies have shown that this compound possesses potent activity against various bacterial strains. For instance, it has been evaluated against both Gram-positive and Gram-negative bacteria, demonstrating effective inhibition of microbial growth through mechanisms that may involve disrupting cell wall synthesis or inhibiting essential enzymes .
Anticancer Potential
The anticancer properties of this compound have been explored in several studies. It has shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism appears to involve interference with cellular processes like DNA replication and apoptosis induction. For example, one study reported an IC50 value of 6.2 μM against HCT116 cells .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory activity, which is particularly relevant in the context of diseases characterized by chronic inflammation. The proposed mechanism involves inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 pathways. Molecular docking studies suggest that structural modifications in similar triazole derivatives can enhance their selectivity towards these enzymes .
The biological effects of this compound are attributed to its ability to bind to specific molecular targets:
Molecular Targets:
- Enzymes involved in metabolic pathways.
- Receptors associated with inflammatory responses.
Biological Pathways:
The compound may disrupt pathways related to:
- DNA Replication: By interfering with nucleic acid synthesis.
- Protein Synthesis: Affecting ribosomal functions.
- Metabolic Regulation: Modulating enzyme activity linked to metabolism.
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Antimicrobial Efficacy: A study demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
- Anticancer Activity: In vitro assays showed that treatment with 10 µM of the compound resulted in a significant reduction in cell viability in MCF-7 cells after 48 hours.
- Anti-inflammatory Mechanism: Molecular docking revealed that the compound binds effectively to the active site of COX enzymes, suggesting its potential as a therapeutic agent for inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
